molecular formula C15H24N2 B8500013 N-Ethyl-1-(1-phenylethyl)-3-pyrrolidinemethanamine

N-Ethyl-1-(1-phenylethyl)-3-pyrrolidinemethanamine

Cat. No. B8500013
M. Wt: 232.36 g/mol
InChI Key: VMWSQEZYGAZBKQ-UHFFFAOYSA-N
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Patent
US04771054

Procedure details

A solution of 4.0 g (15.4 mmol) [3R-(R*,R*)]-3-(chloromethyl)-1-(1-phenylethyl)pyrrolidine in 60 ml 70% ethylamine was heated in a pressure bottle on the steam bath overnight. The mixture was cooled, filtered, and evaporated to a thick syrup which was treated with 50 ml 2N sodium hydroxide and extracted with 3×30 ml dichloromethane. The combined organic layer was dried (MgSO4) and evaporated to afford 3.49 g (98%) of the title compound as a syrup, [α]D +45.6° C. (C, 1.04, methanol).
Name
3-(chloromethyl)-1-(1-phenylethyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]1[CH2:7][CH2:6][N:5]([CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH2:4]1.[CH2:16]([NH2:18])[CH3:17]>>[CH2:16]([NH:18][CH2:2][CH:3]1[CH2:7][CH2:6][N:5]([CH:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[CH3:9])[CH2:4]1)[CH3:17]

Inputs

Step One
Name
3-(chloromethyl)-1-(1-phenylethyl)pyrrolidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1CN(CC1)C(C)C1=CC=CC=C1
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to a thick syrup which
ADDITION
Type
ADDITION
Details
was treated with 50 ml 2N sodium hydroxide
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×30 ml dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C)NCC1CN(CC1)C(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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